molecular formula C9H8ClNO4 B2487567 3-(2-Chloro-6-nitrophenyl)propanoic acid CAS No. 1480997-68-9

3-(2-Chloro-6-nitrophenyl)propanoic acid

Cat. No. B2487567
CAS RN: 1480997-68-9
M. Wt: 229.62
InChI Key: GMWQQPOJBMEQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl and 3-chloro-1-phenyl-1-propanol has been explored through different methods, including the use of microbial reductases for asymmetric synthesis with high enantioselectivity and multi-step synthesis procedures starting from specific nitrophenyl precursors (Chen Boren & Liao Zhiyuan, 1990) (Y. Choi et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as IR, NMR, MS, and X-ray crystallography, revealing detailed insights into their structural features (Mingzhe Ji et al., 2000).

Chemical Reactions and Properties

Studies on compounds related to 3-(2-Chloro-6-nitrophenyl)propanoic acid have shown a range of chemical reactions and transformations, including reduction, acetylation, and cyclization processes, highlighting their reactive properties and potential for further chemical modifications (V. S. Vasin et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid were not found, research on similar compounds offers insights into properties like density and solubility, which are crucial for understanding its behavior in various environments (Chen Boren & Liao Zhiyuan, 1990).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity under different conditions and the impact of substituents on their chemical behavior, have been extensively studied. These investigations provide valuable information on how modifications in the chemical structure can influence overall chemical properties (V. S. Vasin et al., 2013).

Scientific Research Applications

Chiral Synthesis and Enzymatic Activity

3-(2-Chloro-6-nitrophenyl)propanoic acid is explored in the realm of chiral synthesis and enzymatic activity. A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate. The enzyme exhibited high enantioselectivity and activity, emphasizing its potential in producing chiral compounds efficiently (Choi et al., 2010).

Chemical Transformation and Reactivity

Another research aspect focuses on the chemical transformation and reactivity of similar compounds. For instance, the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid under weak basic conditions was studied to understand the reaction mechanism and the resulting products (Wen-yi, 2011).

Anticancer Activity

The compound's derivatives are also investigated for their biological activities. A study synthesized and evaluated the anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, revealing significant antimitotic activity against various cancer cell lines. This underlines the compound's potential as a scaffold for developing anticancer agents (Buzun et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to handle the compound with appropriate protective equipment and to avoid its release into the environment .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . Therefore, “3-(2-Chloro-6-nitrophenyl)propanoic acid” and its derivatives could potentially be explored for their therapeutic possibilities.

properties

IUPAC Name

3-(2-chloro-6-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQQPOJBMEQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-nitrophenyl)propanoic acid

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